molecular formula C18H16Cl2N4O B2908345 N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 915915-54-7

N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2908345
CAS No.: 915915-54-7
M. Wt: 375.25
InChI Key: MCEQJYOFHGMUGK-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule with the molecular formula C₁₈H₁₇ClN₄O and an average molecular mass of 340.811 g/mol . It is built around a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry and chemical biology known for its versatile applications in scientific research . The structure incorporates a 2,4-dichlorophenyl group and a 4-ethylphenyl substituent, which are common pharmacophores in the development of bioactive compounds. While the specific biological profile and mechanism of action for this exact molecule require further investigation, 1,2,3-triazole derivatives are widely studied across numerous domains . These areas include serving as key intermediates in organic synthesis, building blocks for drug discovery, and potential agents with antimicrobial, anticancer, and antiviral properties . Researchers value this class of compounds for its metabolic stability and ability to engage in key dipole interactions and hydrogen bonding with biological targets. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O/c1-3-12-4-7-14(8-5-12)24-11(2)17(22-23-24)18(25)21-16-9-6-13(19)10-15(16)20/h4-10H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEQJYOFHGMUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

    Substitution Reactions: The introduction of the 2,4-dichlorophenyl and 4-ethylphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions typically require the presence of a strong base and elevated temperatures.

    Amidation: The final step involves the formation of the carboxamide group, which can be accomplished by reacting the triazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring or the aromatic substituents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The dichlorophenyl and ethylphenyl groups enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Carboxamide Derivatives

N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 871323-15-8)
  • Structure : Differs in substituents: ethoxy (vs. dichloro) on the carboxamide phenyl and methoxy (vs. ethyl) on the triazole-linked phenyl.
  • Properties : Molecular weight 352.39 g/mol, logP ~3.5 (lower than the target compound due to polar methoxy/ethoxy groups).
  • Significance : Demonstrates how electron-donating groups (e.g., methoxy) reduce lipophilicity compared to electron-withdrawing halogens .
1-(3-Chloro-4-fluorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (E141-0149)
  • Structure : Features a 3-chloro-4-fluorophenyl group (vs. 2,4-dichlorophenyl) on the triazole.
  • Properties : Molecular weight 358.8 g/mol, logP 4.391, polar surface area 50.17 Ų.
  • Significance : Fluorine substitution enhances metabolic stability compared to chlorine, while retaining high logP .
N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide
  • Structure: Substituted with a 4-chlorophenyl group and an aminoethyl amide.
  • Synthesis : Optimized yield of 88% via coupling reactions under mild conditions (78°C, 8h).
  • Significance: The aminoethyl group introduces hydrogen-bonding capacity, improving aqueous solubility compared to aryl amides .
1-(4-Chlorophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide (CAS 940990-93-2)
  • Structure : Contains isopropyl (triazole) and propyl (amide) aliphatic chains.
  • Properties : Molecular weight 306.79 g/mol, logP ~3.8 (lower than the target compound due to smaller substituents).

Pyrazole-Based Analogs (Cannabinoid Receptor Ligands)

AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)
  • Structure : Pyrazole core (vs. triazole) with iodophenyl and dichlorophenyl groups.
  • Properties : Molecular weight 555.25 g/mol, logP ~6.0.
  • Biological Activity : Potent CB1 receptor antagonist (IC50 < 10 nM). Oral TDLo in mice: 3 mg/kg .
  • Significance : Highlights the importance of the heterocyclic core (pyrazole vs. triazole) in receptor binding kinetics. Triazoles may exhibit altered binding due to increased polarity .
Rimonabant (SR141716A)
  • Structure : Pyrazole with 4-chlorophenyl and dichlorophenyl groups.
  • Properties : Molecular weight 463.7 g/mol, logP ~5.2.
  • Biological Activity : First-in-class CB1 antagonist (Ki = 1.8 nM), withdrawn due to psychiatric side effects.

Structural and Functional Analysis

Key Structural Variations and Implications

Feature Target Compound Analog Impact
Core Heterocycle 1,2,3-Triazole Pyrazole (AM251, Rimonabant) Triazole has higher polarity, potentially reducing CNS penetration .
Aryl Substituents 2,4-Dichlorophenyl (amide) 4-Iodophenyl (AM251) Iodine increases molecular weight and radiolabeling potential .
Amide Group 4-Ethylphenyl Piperidinyl (AM251), Propyl (CAS 940990) Ethylphenyl balances lipophilicity and steric bulk for receptor binding.

Biological Activity

N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16Cl2N4OC_{18}H_{16}Cl_2N_4O with a molecular weight of 388.25 g/mol. The presence of the triazole ring and various substituents significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The triazole ring can bind to active sites of enzymes, inhibiting their function. This mechanism is particularly relevant in anticancer applications.
  • Cell Membrane Disruption : The compound may disrupt the integrity of cell membranes in microbial cells, leading to cell death.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, promoting cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these organisms are reported to be in the low micromolar range.

Antifungal Activity

The compound also demonstrates antifungal activity against several fungal strains. Its efficacy is evaluated through standard antifungal susceptibility tests where it shows promising results comparable to existing antifungal agents.

Anticancer Activity

This compound has been tested for its anticancer properties against various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 = 5.0 µM
  • HCT116 (Colon Cancer) : IC50 = 3.0 µM
  • HeLa (Cervical Cancer) : IC50 = 6.0 µM

These values indicate that the compound has a notable antiproliferative effect on these cancer cells.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntimicrobialSignificant inhibition of E. coli and S. aureus at low micromolar concentrations.
AnticancerEffective against MCF-7 and HCT116 with IC50 values indicating strong antiproliferative effects.
Enzyme InteractionBinding studies show inhibition of thymidylate synthase with an IC50 comparable to standard chemotherapy agents.

Q & A

Q. What are the standard synthetic routes for preparing N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal methods.
  • Step 2: Functionalization of the triazole with chlorophenyl and ethylphenyl groups using Suzuki-Miyaura coupling (palladium catalysts) or nucleophilic substitution .
  • Step 3: Carboxamide formation via condensation of the triazole intermediate with 2,4-dichloroaniline in the presence of coupling agents like EDC/HOBt .
    Optimization: Reaction conditions (e.g., anhydrous AlCl₃ for Friedel-Crafts alkylation) and solvent selection (DMSO, acetonitrile) significantly impact yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and purity .
  • Mass Spectrometry (MS): High-resolution MS for molecular weight validation .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing (applied to structurally analogous triazoles) .
  • HPLC: Assess purity (>95% for biological assays) .

Q. What initial biological assays are recommended for evaluating its bioactivity?

  • Antimicrobial Screening: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Testing: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition: Kinase or protease inhibition assays to identify mechanistic pathways .

Advanced Research Questions

Q. How can computational modeling predict its interaction with biological targets?

  • Molecular Docking: Use AutoDock Vina to simulate binding to proteins (e.g., EGFR kinase) based on triazole derivatives’ affinity .
  • Molecular Dynamics (MD): Analyze stability of ligand-receptor complexes over 100 ns simulations .
  • QSAR Studies: Correlate substituent electronegativity (e.g., Cl, ethyl groups) with bioactivity trends .

Q. What strategies resolve contradictory efficacy data across cancer cell lines?

  • Dose-Response Refinement: Test across a wider concentration range (nM–µM) to identify non-linear effects .
  • Orthogonal Assays: Combine MTT with apoptosis markers (Annexin V/PI) to confirm mechanism .
  • Metabolic Stability Testing: Evaluate cytochrome P450 interactions to rule out false negatives in vitro .

Q. How to elucidate structure-activity relationships (SAR) for substituent optimization?

  • Analog Synthesis: Replace Cl with F or methyl groups to assess steric/electronic effects .
  • Bioisosteric Replacement: Substitute the ethylphenyl group with pyridine rings to enhance solubility .
  • Crystallographic Analysis: Compare X-ray structures of active vs. inactive analogs to identify critical binding motifs .

Q. What methods optimize synthetic yield using green chemistry principles?

  • Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalyst Efficiency: Use recyclable Pd nanoparticles for Suzuki couplings to minimize waste .
  • Flow Chemistry: Continuous flow reactors improve reaction control and scalability .

Q. How to address stability challenges in long-term storage or in vivo studies?

  • Degradation Analysis: Accelerated stability studies (40°C/75% RH) with LC-MS to identify hydrolysis products .
  • Formulation Design: Encapsulate in PEGylated liposomes to enhance aqueous stability .
  • Photostability Testing: Expose to UV-Vis light and monitor degradation via HPLC .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on antimicrobial potency?

  • Strain Variability: Test against standardized ATCC strains to control genetic drift .
  • Media Optimization: Adjust cation-adjusted Mueller-Hinton broth to standardize MIC comparisons .
  • Efflux Pump Inhibition: Co-administer with verapamil to assess resistance mechanisms .

Q. Why do computational predictions sometimes diverge from experimental bioactivity?

  • Solvent Effects: Include implicit solvent models (e.g., PBS) in docking simulations to improve accuracy .
  • Conformational Sampling: Use enhanced sampling MD to capture flexible binding modes .
  • Protonation States: Adjust ligand charge states (e.g., at physiological pH) to match experimental conditions .

Key Methodological Takeaways

  • Synthetic Optimization: Prioritize palladium-catalyzed couplings and green solvents .
  • Bioactivity Validation: Combine orthogonal assays to mitigate false positives .
  • Computational Integration: Leverage QSAR and MD to guide SAR studies .

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